An In-depth Technical Guide to Azido-PEG4-alcohol: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to Azido-PEG4-alcohol: A Versatile Linker for Bioconjugation and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG4-alcohol, a heterobifunctional linker molecule, has emerged as a critical tool in modern bioconjugation and drug development. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary alcohol, offers a versatile platform for the precise assembly of complex biomolecular architectures. This guide provides a comprehensive technical overview of Azido-PEG4-alcohol, including its synthesis, physicochemical properties, and detailed protocols for its application in key areas such as Proteolysis Targeting Chimera (PROTAC) synthesis, antibody-drug conjugation (ADC), and fluorescent labeling.
Introduction to Azido-PEG4-alcohol
Azido-PEG4-alcohol, systematically named 11-azido-3,6,9-trioxaundecan-1-ol, is a biocompatible and water-soluble crosslinker. The core of its utility lies in its bifunctional nature. The azide (N₃) group serves as a highly specific reactive handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are renowned for their high efficiency, selectivity, and biocompatibility, allowing for the covalent ligation of Azido-PEG4-alcohol to alkyne-modified molecules in complex biological environments.
The PEG4 spacer provides several advantageous properties. It enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is a significant benefit for often hydrophobic drug molecules.[1][2] The flexibility of the PEG chain can also be crucial in applications like PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing protein degradation.[3] The terminal hydroxyl (-OH) group offers an additional site for further chemical modification, enabling the synthesis of more complex constructs.[4]
Physicochemical Properties
A clear understanding of the physicochemical properties of Azido-PEG4-alcohol is essential for its effective use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₇N₃O₄ | [4] |
| Molecular Weight | 219.24 g/mol | [5] |
| CAS Number | 86770-67-4 | [4] |
| Appearance | Colorless to pale yellow oil | [5] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, acetonitrile | [5][6] |
| Purity | Typically >95% | [4] |
| Storage | Store at -20°C for long-term stability | [4] |
Synthesis of Azido-PEG4-alcohol
The synthesis of Azido-PEG4-alcohol is a well-established two-step process starting from the commercially available tetraethylene glycol. The overall workflow involves the selective monotosylation of one of the terminal hydroxyl groups, followed by nucleophilic substitution with an azide salt.
Detailed Experimental Protocol: Synthesis of Azido-PEG4-alcohol
Step 1: Synthesis of Tetraethylene Glycol Monotosylate [7]
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Reaction Setup: In a round-bottom flask, dissolve tetraethylene glycol (100 g, 515 mmol) in 230 mL of tetrahydrofuran (B95107) (THF).
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Base Addition: Add a solution of sodium hydroxide (B78521) (6.89 g, 172 mmol) dissolved in 20 mL of deionized water to the flask.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (9.81 g, 51.5 mmol) in 20 mL of THF dropwise to the reaction mixture.
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Reaction: Stir the reaction at 0°C for 2 hours.
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Work-up: Pour the reaction mixture into deionized water. Separate the aqueous layer and extract with dichloromethane. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the product as a clear oil. A typical yield is around 90%.
Step 2: Synthesis of 11-azido-3,6,9-trioxaundecan-1-ol (Azido-PEG4-alcohol)
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Reaction Setup: Dissolve tetraethylene glycol monotosylate (1 equivalent) in anhydrous dimethylformamide (DMF).
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Azide Addition: Add sodium azide (NaN₃) (1.5 equivalents) to the solution.
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Reaction: Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere (e.g., nitrogen).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford Azido-PEG4-alcohol as a colorless or pale yellow oil.
Applications in Bioconjugation and Drug Development
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common application of Azido-PEG4-alcohol, forming a stable triazole linkage with a terminal alkyne. This reaction is highly efficient, with yields often approaching 100%.[8]
4.1.1. Detailed Experimental Protocol: General CuAAC Reaction [9]
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Reagent Preparation:
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Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
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Prepare a stock solution of Azido-PEG4-alcohol in the same solvent.
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Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
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Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).
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-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-containing molecule (1 equivalent) and Azido-PEG4-alcohol (1.1 equivalents).
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Catalyst Addition: Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.
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Reduction and Initiation: Add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species and initiate the reaction.
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Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
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Purification: Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. Azido-PEG4-alcohol is frequently used as a linker to connect a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG4 spacer provides the necessary flexibility and solubility for the PROTAC to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI.[2][3]
4.2.1. Application Example: Targeting the KRAS Signaling Pathway
The KRAS protein is a key component of the MAPK signaling pathway, which is frequently mutated in various cancers.[10] PROTACs are being developed to target and degrade mutant KRAS proteins.[11] A PROTAC designed for this purpose would typically consist of a KRAS-binding molecule linked via a PEG spacer, such as one derived from Azido-PEG4-alcohol, to an E3 ligase ligand. The degradation of KRAS would inhibit downstream signaling, leading to reduced cell proliferation and tumor growth.
Quantitative Data for PROTAC Efficacy
| PROTAC | Target | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| LC-2 | KRASG12C | NCI-H2030 | 0.25 - 0.76 | >90 | [12] |
| Representative Compound | KRASG12C | NSCLC cells | 0.1 | 90 | [] |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. Azido-PEG4-alcohol can be used to link the cytotoxic payload to the antibody. The azide group can be reacted with an alkyne-modified payload, and the alcohol can be activated (e.g., as an NHS ester) to react with amine groups (e.g., lysine (B10760008) residues) on the antibody.[2]
4.3.1. Detailed Experimental Protocol: Two-Step ADC Synthesis
This protocol describes the labeling of an antibody with an azide group using an NHS-activated Azido-PEG4 linker, followed by conjugation to a DBCO-functionalized payload via SPAAC.
Step 1: Antibody Azide Labeling [14]
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Reagent Preparation:
-
Prepare a solution of the antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Purification: Remove unreacted linker by dialysis or using a desalting column.
Step 2: Payload Conjugation via SPAAC [15]
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized payload in DMSO.
-
-
Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-payload solution to the azide-labeled antibody solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Purify the ADC using size-exclusion chromatography to remove excess payload and any aggregates.
Fluorescent Labeling
Azido-PEG4-alcohol is a valuable tool for the fluorescent labeling of biomolecules for imaging applications.[8] An alkyne-modified fluorescent dye can be "clicked" onto a biomolecule that has been functionalized with Azido-PEG4-alcohol.
4.4.1. Detailed Experimental Protocol: Fluorescent Labeling of a Protein
-
Protein Modification: The protein of interest is first functionalized with an alkyne group. This can be achieved through metabolic labeling with an alkyne-containing amino acid analog or by chemical modification of reactive residues.
-
Labeling Reaction:
-
Dissolve the alkyne-modified protein in a suitable buffer.
-
Add Azido-PEG4-fluorophore (a pre-conjugated Azido-PEG4-alcohol with a fluorescent dye) in a 3-fold molar excess.
-
Add the Cu(I) catalyst as described in the general CuAAC protocol (Section 4.1.1).
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess labeling reagents by gel filtration or dialysis.
Quantitative Data for Labeling Efficiency
| Biomolecule | Labeling Method | Labeling Efficiency | Reference |
| Oligonucleotide | CuAAC with FAM-Azide | ~100% conversion | [8] |
| Cellular Proteins | SPAAC with coumarin-cyclooctyne | 8-20 fold fluorescence enhancement |
Conclusion
Azido-PEG4-alcohol is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combining a bioorthogonal azide handle, a solubility-enhancing PEG4 spacer, and a modifiable hydroxyl group, makes it an ideal building block for a wide range of applications. The detailed protocols and data presented in this guide demonstrate its utility in the synthesis of advanced therapeutics like PROTACs and ADCs, as well as in the fluorescent labeling of biomolecules for research purposes. As the field of targeted therapies and bioconjugation continues to evolve, the importance of well-characterized and versatile linkers like Azido-PEG4-alcohol will undoubtedly continue to grow.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. a2bchem.com [a2bchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
